molecular formula C15H16BrNO2S B5954200 N-benzyl-4-bromo-N-ethylbenzenesulfonamide

N-benzyl-4-bromo-N-ethylbenzenesulfonamide

Cat. No.: B5954200
M. Wt: 354.3 g/mol
InChI Key: WQWAQNIBPQQZDC-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-N-ethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and chemical research. As a structurally featured benzenesulfonamide, it serves as a valuable intermediate for the design and synthesis of novel bioactive molecules. The scaffold is recognized for its potential in enzyme inhibition studies . The bromo substituent on the benzene ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) investigations. The simultaneous presence of N-benzyl and N-ethyl groups provides a model compound for studying steric and electronic effects on biological activity. Related sulphonamide compounds have been extensively reported to exhibit a wide spectrum of pharmacological activities, including acetylcholinesterase (AChE) and α-glucosidase inhibition , carbonic anhydrase inhibition , and antitubulin activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-bromo-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-2-17(12-13-6-4-3-5-7-13)20(18,19)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWAQNIBPQQZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for N Benzyl 4 Bromo N Ethylbenzenesulfonamide

Conventional Synthetic Pathways to N-benzyl-4-bromo-N-ethylbenzenesulfonamide

Traditional methods for synthesizing N-substituted sulfonamides are robust and widely employed. They typically involve the formation of the sulfonamide bond through the reaction of a sulfonyl chloride with an amine or a stepwise approach involving N-alkylation of a sulfonamide precursor.

The most direct and common method for the synthesis of this compound is the reaction between 4-bromobenzenesulfonyl chloride and the secondary amine, N-ethylbenzylamine. This reaction, a variation of the Hinsberg test, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. byjus.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. researchgate.netnih.gov

The general scheme for this reaction is as follows:

4-bromobenzenesulfonyl chloride reacts with N-ethylbenzylamine in the presence of a base to yield this compound and the hydrochloride salt of the base.

A similar procedure has been successfully used for the synthesis of 4-bromo-N,N-diethylbenzenesulfonamide, where 4-bromobenzenesulfonyl chloride was treated with diethylamine (B46881) and triethylamine to afford the product in 83% yield. nih.gov This demonstrates the general applicability of this method for N,N-disubstituted benzenesulfonamides.

An alternative, two-step synthetic strategy involves the initial formation of a simpler sulfonamide, which is then subsequently alkylated or benzylated. This approach offers versatility in introducing different substituents on the nitrogen atom.

There are two primary pathways for this strategy:

Ethyl-first approach : 4-bromobenzenesulfonyl chloride is first reacted with a primary amine, such as ethylamine (B1201723), to form the intermediate N-ethyl-4-bromobenzenesulfonamide. This intermediate is then subjected to benzylation, typically using a benzyl (B1604629) halide like benzyl bromide in the presence of a base, to yield the final product.

Benzyl-first approach : Alternatively, 4-bromobenzenesulfonyl chloride can be reacted with benzylamine (B48309) to produce N-benzyl-4-bromobenzenesulfonamide. Subsequent ethylation of this secondary sulfonamide with an ethylating agent (e.g., ethyl iodide) furnishes the target this compound.

This two-step process has been effectively used for the synthesis of analogous compounds like N-benzyl-4-methylbenzenesulfonamides. nsf.govresearchgate.net In one example, N-benzyl-4-methylbenzenesulfonamide was ethylated using sodium hydride as a base in N,N-dimethylformamide (DMF) as the solvent. researchgate.net The hydrogen on the sulfonamide nitrogen is acidic enough to be removed by a strong base, creating a nucleophilic anion that readily reacts with an alkylating agent. byjus.com Similarly, N-alkylation of 5-bromothiophene-2-sulfonamide (B1270684) was achieved using lithium hydride (LiH) in DMF. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and byproducts. For the sulfonylation reaction, the choice of base and solvent is important. While pyridine can act as both a base and a catalyst, tertiary amines like triethylamine are also commonly used. researchgate.netnih.gov The reactions are often performed in aprotic solvents like dichloromethane (B109758) or acetonitrile. researchgate.netnih.gov

For the N-alkylation step, the selection of the base is critical. Strong bases like sodium hydride (NaH) are effective for deprotonating the sulfonamide precursor. researchgate.netdiva-portal.org Cesium carbonate (Cs₂CO₃) has also been shown to be a highly effective base for the selective mono-N-alkylation of primary benzylamines, often leading to high yields without the need for a catalyst. researchgate.net The choice of solvent also plays a significant role, with polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common choices. researchgate.netdiva-portal.orgresearchgate.net Reaction times can vary from a few hours to overnight, and temperature conditions can range from 0 °C to reflux, depending on the reactivity of the substrates. nih.govresearchgate.netmdpi.com

The table below summarizes various conditions used for the synthesis of related sulfonamides, which could be adapted to optimize the synthesis of this compound.

Reaction TypeSubstratesBaseSolventConditionsYieldReference
Sulfonylation4-bromobenzenesulfonyl chloride, DiethylamineTriethylamineNot specified (concentrated)Room Temp, overnight83% nih.gov
N-BenzylationN-allyl-4-methylbenzenesulfonamide, Benzyl bromideNaOHNot specifiedSN1-like conditionsNot specified nsf.gov
N-EthylationN-benzyl-4-methylbenzenesulfonamide, Ethyl iodideSodium HydrideDMFNot specifiedNot specified researchgate.net
N-Alkylationp-methoxybenzylamine, Benzyl bromideCesium CarbonateDMF24 hoursHigh selectivity researchgate.net
N-Alkylation5-bromothiophene-2-sulfonamide, Alkyl bromidesLiHDMFRoom Temp, 3 hoursNot specified nih.gov

Advanced and Green Synthetic Approaches for this compound Analogs

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These advanced approaches, including metal-catalyzed cross-coupling and microwave-assisted synthesis, offer significant advantages over conventional techniques for preparing sulfonamides and their derivatives.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov For a molecule like this compound, the bromo-substituent on the phenyl ring serves as an excellent handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction, for instance, can be employed to couple the bromo-sulfonamide with various aryl or vinyl boronic acids. This strategy allows for the creation of a diverse library of analogs with different substituents at the 4-position of the benzene (B151609) ring, which is invaluable for structure-activity relationship (SAR) studies. This approach was successfully used in the synthesis of a series of derivatives from 5-bromo-N-propylthiophene-2-sulfonamide, which were coupled with various aryl boronic acids in fair to good yields (56–72%). nih.gov This demonstrates the feasibility of derivatizing the core structure of this compound to generate novel compounds.

In the pursuit of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction purity compared to conventional heating methods. organic-chemistry.orgacs.orgscribd.com

A microwave-assisted synthesis of sulfonamides directly from sulfonic acids and amines has been developed, avoiding the need to handle unstable sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method involves activating the sulfonic acid with 2,4,6-trichloro- organic-chemistry.orgscribd.comresearchgate.net-triazine (TCT) under microwave irradiation, followed by reaction with the amine. organic-chemistry.orgresearchgate.net The entire process is rapid, with reaction times often as short as 10-30 minutes, and produces high yields. organic-chemistry.orgacs.orgresearchgate.net Studies comparing microwave-assisted synthesis to conventional heating for sulfonamide formation have consistently shown that the microwave approach provides higher yields in significantly less time. scirp.org

Solvent-free, or solid-state, reactions represent another green chemistry approach. A solvent-free procedure for the synthesis of sulfonamides has been demonstrated using N-silylamines and sulfonyl chlorides. nih.gov Additionally, an efficient, solvent-free N-alkylation method for sulfonamides has been developed using alcohols as green alkylating agents in the presence of manganese dioxide. organic-chemistry.org These protocols reduce or eliminate the use of volatile and often toxic organic solvents, simplifying workup procedures and minimizing chemical waste. nih.govmdpi.com

The table below compares a conventional synthesis method with a microwave-assisted protocol for sulfonamide synthesis, highlighting the advantages of the latter.

MethodSubstratesConditionsReaction TimeYieldReference
Conventional HeatingSulfonic Acid, AmineReflux or heating in oil bathSeveral hours to daysOften lower scribd.com
Microwave IrradiationSulfonic Acid, Amine, TCT50-80 °C10-30 minutesHigh to quantitative organic-chemistry.orgacs.orgscribd.com

Stereoselective and Regioselective Synthesis of Sulfonamide Derivatives

The synthesis of this compound itself does not inherently involve the creation of stereocenters, as the nitrogen atom is bonded to two different alkyl groups (ethyl and benzyl), but rapid pyramidal inversion at room temperature typically prevents the isolation of stable enantiomers. However, the principles of stereoselective and regioselective synthesis are crucial when considering the synthesis of more complex derivatives or when the starting materials possess stereogenic centers.

Regioselectivity in the synthesis of this compound is primarily determined by the starting materials. The foundational step is the reaction between 4-bromobenzenesulfonyl chloride and an appropriate amine. The "4-bromo" substitution pattern is pre-defined in the sulfonyl chloride starting material.

A common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with N-ethylbenzylamine. This one-step process ensures the correct placement of the ethyl and benzyl groups on the nitrogen atom.

Alternatively, a two-step approach can be employed, which requires careful consideration of regioselectivity. For instance, reacting 4-bromobenzenesulfonyl chloride with ethylamine would yield N-ethyl-4-bromobenzenesulfonamide. Subsequent benzylation of the sulfonamide nitrogen would then produce the final product. The reverse order, starting with benzylamine followed by ethylation, is also feasible. The choice of route may depend on the availability and reactivity of the starting amines and alkylating agents.

While the synthesis of the parent compound is not stereoselective, the introduction of chiral moieties at any of the derivatization sites discussed below could necessitate stereoselective synthetic methods to control the configuration of newly formed stereocenters. For example, using a chiral amine or a chiral catalyst in subsequent reactions would be a key consideration.

Strategies for Derivatization at the Aromatic Bromo Position

The bromine atom on the phenyl ring is a key functional group that serves as a handle for a wide array of chemical transformations, most notably through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on this compound makes it an excellent substrate for such transformations. wikipedia.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position of the benzenesulfonamide (B165840) core. nih.govrsc.org The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

Coupling Partner (R-B(OH)₂) Resulting Structure (at the 4-position)
Phenylboronic acid Biphenyl
2-Thiopheneboronic acid 2-Thienylphenyl
Vinylboronic acid Styrenyl

The Heck reaction provides a means to couple the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity. organic-chemistry.org This reaction is catalyzed by a palladium species and requires a base. mdpi.com The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. researchgate.net This strategy can be employed to introduce alkenyl moieties onto the aromatic ring of this compound.

Table 2: Heck Reaction with an Aryl Bromide

Alkene Reactant Catalyst/Base System Product Type
Styrene Pd(OAc)₂ / PPh₃ / Et₃N Stilbene derivative

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the derivatization of the bromo-substituted aromatic ring. nih.govlibretexts.org In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent expulsion of the leaving group restores the aromaticity of the ring.

For SNAr to be efficient, the aromatic ring usually needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. youtube.com The sulfonyl group (–SO₂–) is a moderately electron-withdrawing group, which provides some activation for nucleophilic attack at the para-position where the bromine is located. The reaction can be facilitated by using strong nucleophiles and often requires elevated temperatures.

Table 3: Potential Nucleophiles for SNAr with this compound

Nucleophile Resulting Functional Group at 4-position
Sodium methoxide (B1231860) (NaOCH₃) Methoxy (–OCH₃)
Sodium cyanide (NaCN) Cyano (–CN)
Ammonia (NH₃) Amino (–NH₂)

Modifications at the N-Ethyl and N-Benzyl Moieties for Structural Variation

The N-ethyl and N-benzyl groups of this compound provide further opportunities for structural diversification.

Modification of the N-ethyl group can be achieved by synthesizing analogs with different alkyl chains. This would involve using a different primary amine in the initial synthesis (e.g., propylamine, butylamine) followed by benzylation, or by using a different alkylating agent (e.g., propyl iodide, butyl bromide) in the second step of a two-step synthesis starting from N-benzyl-4-bromobenzenesulfonamide. researchgate.netnih.gov

The N-benzyl group can also be a point of modification. A variety of substituted benzyl chlorides or bromides can be used in the synthesis to introduce different substituents on the benzyl ring. For example, methoxybenzyl, nitrobenzyl, or chlorobenzyl groups could be readily incorporated.

Furthermore, the benzyl group can serve as a protecting group for the sulfonamide nitrogen. wikipedia.org It can be removed under certain conditions, such as catalytic transfer hydrogenation, to yield the corresponding N-ethyl-4-bromobenzenesulfonamide. mdma.ch This secondary sulfonamide could then be re-alkylated with a different electrophile to introduce a wide range of alternative substituents at the nitrogen atom, significantly expanding the accessible chemical space.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to N Benzyl 4 Bromo N Ethylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unequivocal assignment of all proton (¹H) and carbon (¹³C) resonances in N-benzyl-4-bromo-N-ethylbenzenesulfonamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl, benzyl (B1604629), and 4-bromobenzenesulfonyl moieties. The ethyl group should present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The benzylic methylene protons (-CH₂-) would likely appear as a singlet, though restricted rotation around the N-S bond could potentially render them diastereotopic, leading to a more complex AB quartet. The aromatic region will be characterized by signals from the monosubstituted benzyl ring and the para-substituted bromobenzenesulfonyl ring. The five protons of the benzyl group would typically appear as a complex multiplet. The 4-bromobenzenesulfonyl group is expected to show a pair of doublets, characteristic of an AA'BB' spin system in a para-substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing signals for all unique carbon atoms. Key expected resonances include those for the ethyl group carbons, the benzylic methylene carbon, and the aromatic carbons. The carbon directly attached to the bromine atom in the bromobenzenesulfonyl ring is expected to be significantly shifted to a lower field.

2D NMR Spectroscopy: To resolve any ambiguities in the 1D spectra and to confirm connectivity, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling networks, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) ¹H-¹³C correlations. It would be crucial for assigning the quaternary carbons, such as the carbon attached to the sulfur atom and the bromine-bearing carbon, by observing their correlations with nearby protons. For example, correlations between the benzylic protons and the carbons of the benzyl ring and the ethyl protons and the carbons of the ethyl group would be expected.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous structures.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.1-1.3 (t)~13-15
Ethyl -CH₂-~3.2-3.4 (q)~45-47
Benzyl -CH₂-~4.3-4.5 (s)~50-52
Benzyl-H (ortho)~7.2-7.4 (m)~128-130
Benzyl-H (meta)~7.2-7.4 (m)~127-129
Benzyl-H (para)~7.2-7.4 (m)~126-128
Bromobenzenesulfonyl-H (ortho to SO₂)~7.7-7.9 (d)~129-131
Bromobenzenesulfonyl-H (meta to SO₂)~7.6-7.8 (d)~132-134
Quaternary C (ipso-benzyl)-~135-137
Quaternary C (ipso-bromobenzenesulfonyl)-~138-140
Quaternary C-Br-~125-127
Quaternary C-S-~139-141

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet.

The this compound molecule possesses several rotatable bonds, including the C-N, N-S, and C-S bonds. Rotation around these bonds may be hindered, leading to the existence of different conformational isomers at room temperature. Variable-temperature (VT) NMR spectroscopy is a powerful tool to investigate such dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At lower temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the conformers. For instance, the benzylic protons, which might appear as a singlet at room temperature, could resolve into an AB quartet at low temperatures if rotation around the N-S bond is slow.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₁₅H₁₆BrNO₂S), the calculated exact mass of the molecular ion [M]⁺˙ can be compared with the experimentally measured value to confirm the molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment on this compound, the molecular ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide valuable structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond.

Predicted Fragmentation Pathways:

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form an ion at m/z corresponding to [M - 91]⁺.

Loss of the ethyl group: Cleavage of the N-ethyl bond could lead to the loss of an ethyl radical (C₂H₅•), resulting in an ion at m/z corresponding to [M - 29]⁺.

Cleavage of the S-N bond: This could lead to the formation of the 4-bromobenzenesulfonyl cation ([BrC₆H₄SO₂]⁺) at m/z 235/237 or the [C₆H₅CH₂N(C₂H₅)]⁺ ion.

Formation of the tropylium (B1234903) ion: The benzyl group can rearrange to the stable tropylium ion at m/z 91.

The following table summarizes some of the expected key fragments in the mass spectrum of this compound.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br)
[M]⁺˙C₁₅H₁₆⁷⁹BrNO₂S⁺˙370
[M+2]⁺˙C₁₅H₁₆⁸¹BrNO₂S⁺˙372
[M - C₇H₇]⁺[C₈H₉⁷⁹BrNO₂S]⁺279
[C₇H₇]⁺[C₇H₇]⁺91
[BrC₆H₄SO₂]⁺[⁷⁹BrC₆H₄SO₂]⁺235

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and the S-N stretching vibration (around 900-950 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the S=O bond and the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The C-Br stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum.

The combination of these advanced spectroscopic methods provides a powerful and comprehensive toolkit for the unequivocal structural elucidation and characterization of this compound.

Identification of Characteristic Functional Group Vibrations (e.g., Sulfonyl, Aromatic, Alkyl)

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its sulfonyl, aromatic, and alkyl moieties.

The sulfonyl (SO₂) group is a strong absorber in the infrared region. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two distinct, strong bands. For sulfonamides, these are generally observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.

The aromatic rings (both the 4-bromophenyl and the benzyl groups) give rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands in the region of 3100–3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of medium to weak absorption bands in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene rings.

The alkyl groups (the N-ethyl and the benzyl methylene bridge) are identified by their C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the ethyl and benzyl methylene groups are expected in the 2980–2850 cm⁻¹ range. Bending vibrations for these alkyl groups typically appear in the 1470–1370 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1370–1330
Sulfonyl (SO₂)Symmetric Stretch1180–1160
Aromatic C-HStretch3100–3000
Aromatic C=CStretch1600–1450
Alkyl C-HStretch2980–2850
Alkyl C-HBend1470–1370

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with its aromatic chromophores.

Analysis of Electronic Transitions and Chromophores

The principal chromophores in this compound are the 4-bromophenyl and the benzyl aromatic rings. These aromatic systems give rise to characteristic π→π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity.

For substituted benzenes, two main absorption bands are often observed. The more intense band, often referred to as the E-band, typically occurs at shorter wavelengths, while a less intense band, the B-band, appears at longer wavelengths and often displays fine vibrational structure.

The presence of the bromine atom, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzene. The sulfonamide group can also influence the electronic transitions. Additionally, n→π* transitions, involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms of the sulfonamide group) to an antibonding π* orbital of the aromatic ring, may also be observed. These transitions are generally of much lower intensity than the π→π* transitions.

The expected electronic transitions for this compound are summarized below.

Transition TypeChromophoreExpected Wavelength Region
π→π* (E-band)Aromatic RingsShorter UV
π→π* (B-band)Aromatic RingsLonger UV
n→π*Sulfonamide/Aromatic RingNear UV

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration and Bond Parameters

To perform a single-crystal X-ray diffraction experiment, a suitable single crystal of this compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated. The intensities and positions of the diffracted X-ray beams are used to calculate an electron density map, from which the atomic positions can be determined.

This technique allows for the precise measurement of all bond lengths and angles within the molecule. For instance, the S=O, S-N, S-C, N-C, and C-Br bond lengths can be determined with high accuracy. The analysis of a closely related compound, N-benzyl-N-ethyl-4-methylbenzenesulfonamide, reveals key structural parameters that are likely to be similar in the bromo-substituted analog. researchgate.netnih.gov In this related structure, the dihedral angle between the two aromatic rings is 84.78 (7)°. researchgate.netnih.gov

A table of expected bond parameters for this compound, based on analogous structures, is provided below.

ParameterExpected Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.64 Å
S-C (aromatic) Bond Length~1.76 Å
N-C (ethyl) Bond Length~1.47 Å
N-C (benzyl) Bond Length~1.47 Å
C-Br Bond Length~1.90 Å
O-S-O Bond Angle~120°
C-S-N Bond Angle~107°

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The way in which individual molecules of this compound arrange themselves in the solid state is determined by a variety of intermolecular interactions. These interactions govern the crystal's stability and physical properties.

In the absence of strong hydrogen bond donors like N-H or O-H groups, the crystal packing is likely to be dominated by weaker interactions. Weak C-H···O hydrogen bonds are expected to be present, where a hydrogen atom from an ethyl or benzyl group interacts with an oxygen atom of the sulfonyl group of a neighboring molecule. researchgate.netnih.gov In the crystal structure of N-benzyl-N-ethyl-4-methylbenzenesulfonamide, these C-H···O interactions lead to the formation of dimeric motifs. researchgate.netnih.gov

Computational and Theoretical Investigations of this compound

Computational and Theoretical Investigations of N Benzyl 4 Bromo N Ethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For sulfonamides, DFT calculations, often using the B3LYP functional with a 6-311G+(d,p) basis set, have been shown to provide results that correlate well with experimental data. nih.gov

The optimization of the ground-state geometry of N-benzyl-4-bromo-N-ethylbenzenesulfonamide would reveal the most stable three-dimensional arrangement of its atoms. Based on crystallographic data of analogous compounds like N-benzyl-N-ethyl-4-methylbenzenesulfonamide, the molecule is expected to adopt a conformation where the two aromatic rings are significantly twisted with respect to each other. For the N-benzyl-N-ethyl-4-methylbenzenesulfonamide analog, the dihedral angle between the two aromatic rings is reported to be 84.78(7)°. nih.gov

Table 1: Expected Geometric Parameters for this compound based on Analogous Compounds

ParameterExpected Value RangeAnalog Compound Reference
S=O Bond Length (Å)1.42 - 1.44N-allyl-N-benzyl-4-methylbenzenesulfonamide
C-S Bond Length (Å)1.75 - 1.77General Sulfonamides
S-N Bond Length (Å)1.62 - 1.64General Sulfonamides
C-Br Bond Length (Å)1.88 - 1.904-bromo-N-(propylcarbamoyl)benzenesulfonamide mdpi.com
Dihedral Angle (Ring-S-N-Ring) (°)70 - 85N-Benzyl-N-ethyl-4-methylbenzenesulfonamide nih.gov & 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide researchgate.net

This table presents anticipated values based on computational and crystallographic data from similar molecules and should be considered as estimations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. In sulfonamides, the HOMO is typically localized on the more electron-rich aromatic ring, while the LUMO is often distributed over the sulfonyl group and the adjacent aromatic ring. pku.edu.cn The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for assessing the molecule's stability and reactivity. A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the 4-bromophenyl ring. The LUMO is likely to be centered on the benzyl (B1604629) ring and the SO2 group. The energy gap for similar sulfonamide structures is typically in the range of 4-5 eV, indicating a relatively stable molecule. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Sulfonamide Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Amodiaquine--4.09 mdpi.com
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate--Narrow Gap pku.edu.cnnih.gov

This table provides examples of HOMO-LUMO energy gaps for related molecules to indicate the expected range.

Quantum Chemical Calculations for Reactivity Predictions and Transition State Analysis

Quantum chemical calculations can predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP). The MEP identifies the electron-rich and electron-deficient regions of the molecule, which correspond to the likely sites for electrophilic and nucleophilic attack, respectively. For sulfonamides, the oxygen atoms of the sulfonyl group are typically the most electron-rich regions (negative MEP), while the hydrogen atoms of the alkyl groups and aromatic rings are electron-deficient (positive MEP). nih.gov

Transition state analysis, another application of quantum chemical calculations, can elucidate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating their energies, the activation barriers for various potential reactions can be determined, providing insights into the reaction kinetics and pathways. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While specific MD simulations for this compound have not been reported, this technique is widely used to study the dynamic behavior of drug-like molecules and their conformational landscapes. An MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box) and calculating the atomic motions over time. nih.gov

These simulations can reveal the flexibility of different parts of the molecule, such as the rotation of the benzyl and ethyl groups and the bending of the sulfonamide linkage. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with biological targets. For similar flexible molecules, MD simulations have been used to explore the range of accessible conformations and to identify stable conformers that may be relevant for biological activity.

Natural Bond Orbital (NBO) and Topological Analyses for Bonding Characteristics and Electron Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron distribution and bonding within a molecule. For this compound, NBO analysis would quantify the charge on each atom, revealing the polar nature of the S=O and S-N bonds. The analysis can also identify hyperconjugative interactions, which are charge transfers from occupied bonding orbitals to unoccupied anti-bonding orbitals, contributing to the molecule's stability. pku.edu.cn

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of the chemical bonds (e.g., covalent vs. ionic) and to identify non-covalent interactions within the molecule and between molecules. These analyses provide a rigorous framework for understanding the electron density distribution and its relationship to the molecular structure.

Table 3: Illustrative NBO Charges on Key Atoms in a Sulfonamide Analog

AtomNBO Charge (a.u.)
S+1.5 to +1.7
O (sulfonyl)-0.8 to -0.9
N-0.6 to -0.8
C (aromatic, bonded to S)+0.1 to +0.3

Note: These are typical charge ranges observed in NBO analyses of sulfonamides and serve as an illustrative example.

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) through Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the interpretation of experimental spectra. mdpi.com

For this compound, the calculated ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be compared with experimental data to confirm the structure. mdpi.com The predicted IR spectrum would show characteristic vibrational frequencies for the sulfonyl group (asymmetric and symmetric stretching), the C-N bond, and the aromatic rings. The calculated frequencies are often scaled to better match experimental values.

Table 4: Predicted Characteristic IR Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
S=O Asymmetric Stretch1330 - 1370Strong
S=O Symmetric Stretch1150 - 1180Strong
C-N Stretch1100 - 1200Medium
C-S Stretch700 - 800Medium

These are generalized predictions based on typical IR spectra of sulfonamides.

Chemical Reactivity and Transformation Pathways of N Benzyl 4 Bromo N Ethylbenzenesulfonamide

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the phenylsulfonyl ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions and lithiation-quenching sequences.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide component of N-benzyl-4-bromo-N-ethylbenzenesulfonamide serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. nobelprize.orglumenlearning.com These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The general tolerance of bromo-substituents on aromatic rings in such catalytic systems allows for the specific modification of this position. wits.ac.za

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base to form biaryl or aryl-alkene structures. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck-Mizoroki Reaction: Coupling with an alkene to introduce a new vinyl group at the 4-position of the benzenesulfonamide (B165840) ring. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl substituent.

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with a primary or secondary amine to yield N-aryl sulfonamides. libretexts.org

The efficacy of these transformations depends on the careful selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines like PPh₃, Xantphos, or N-heterocyclic carbenes), and a suitable base. mdpi.comorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionCoupling PartnerTypical Catalyst/LigandBaseExpected Product Structure
Suzuki-MiyauraArylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃4-Aryl-N-benzyl-N-ethylbenzenesulfonamide
HeckAlkene (e.g., Styrene)Pd(OAc)₂/PPh₃Et₃N, K₂CO₃N-benzyl-N-ethyl-4-vinylbenzenesulfonamide
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NN-benzyl-N-ethyl-4-alkynylbenzenesulfonamide
Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃/XantphosCs₂CO₃N-benzyl-N-ethyl-4-(amino)benzenesulfonamide

Lithiation-Quenching Reactions for Further Functionalization

The aryl bromide can be converted into a more reactive organometallic intermediate through a lithium-halogen exchange reaction. wikipedia.org This process typically involves treating this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). nobelprize.orgias.ac.in This exchange generates a potent aryllithium nucleophile. ias.ac.in

This reactive intermediate can then be "quenched" by adding various electrophiles, allowing for the introduction of a wide array of functional groups onto the aromatic ring. nih.gov However, a potential competing reaction is the deprotonation of the benzylic C-H bond (alpha to the nitrogen), as it is also activated. mdpi.com The reaction outcome can be highly dependent on the specific conditions and the electrophile used. mdpi.com

Table 2: Functionalization via Lithiation-Quenching Reactions

ElectrophileReagent ExampleResulting Functional Group
Carbon DioxideCO₂ (gas or dry ice)Carboxylic Acid (-COOH)
Aldehydes/KetonesAcetone, BenzaldehydeSecondary/Tertiary Alcohol (-C(OH)R₂)
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silyl group (-SiMe₃)
Alkyl HalidesMethyl Iodide (MeI)Alkyl group (-CH₃)
Boronic EstersTriisopropyl borateBoronic Ester (-B(OiPr)₂)

Reactivity of the Sulfonamide Nitrogen and Sulfur Center

The sulfonamide core, with its N-benzyl and N-ethyl substituents, exhibits its own characteristic reactivity, influenced by electronic and steric factors.

N-Substituent Effects on Reactivity

Electronic Effects: The N-benzyl group can stabilize an adjacent negative charge through resonance, making the benzylic protons (on the CH₂ group) acidic and susceptible to deprotonation by a strong base. mdpi.com

Steric Effects: The bulky benzyl (B1604629) and ethyl groups sterically shield the nitrogen atom, potentially hindering its participation in intermolecular reactions. This steric crowding also influences the conformational preferences of the molecule, with the two aromatic rings likely adopting a non-planar orientation relative to each other. nih.govresearchgate.net

Reactivity Modulation: The nature of the N-substituents significantly impacts the reactivity of the sulfonamide group. For instance, the cleavage of N-C bonds in sulfonamides can be influenced by the type of substituent, with studies showing that different groups can be cleaved under specific electrochemical conditions. acs.org The presence of N-alkyl or N-aryl groups is often crucial for enabling certain ring-opening or cyclization reactions that are otherwise dormant in N-H sulfonamides. acs.org

Intramolecular Cyclization Pathways

The structure of this compound allows for potential intramolecular cyclization reactions, a valuable strategy for constructing heterocyclic frameworks. wikipedia.org These pathways are often initiated by forming a reactive intermediate, such as a carbanion or a radical.

One plausible pathway involves the deprotonation of the benzylic position by a strong base to form a stabilized carbanion. This nucleophilic center can then participate in cyclization. Studies on related systems have shown that such intramolecular processes are feasible. mdpi.com For example, the intramolecular carbolithiation of a pyrene (B120774) K-region was observed upon attempts to quench a lithiated N-benzylcarboxamide with a proton source. mdpi.com

Another potential pathway is an intramolecular Heck reaction. wikipedia.orgpsu.edu If the molecule were modified to contain an alkene on the N-ethyl or N-benzyl substituent, the aryl bromide could undergo a palladium-catalyzed cyclization onto the double bond. wikipedia.orgprinceton.edu Such reactions are powerful methods for forming five- or six-membered rings. wikipedia.org Radical cyclizations are also a possibility, where a radical generated at one position can add to another part of the molecule, sometimes followed by elimination of a sulfonyl radical to form cyclic imines. scispace.com

Mechanistic Studies of Reactions Exhibited by this compound

The transformations of this compound are underpinned by well-established reaction mechanisms.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like the Suzuki and Heck couplings proceeds through a catalytic cycle involving a palladium(0) species. lumenlearning.comwikipedia.orgwikipedia.org

Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the aryl bromide, forming an arylpalladium(II) halide intermediate. nobelprize.orglibretexts.orglibretexts.org This is often the rate-determining step. libretexts.org

Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In a Suzuki coupling, the organic group from the organoboron reagent is transferred to the palladium center (transmetalation), displacing the halide. nobelprize.orgorganic-chemistry.org In a Heck reaction, the alkene coordinates to the palladium and then inserts into the aryl-palladium bond (migratory insertion). wikipedia.orglibretexts.org

Reductive Elimination: The final step involves the formation of the new C-C bond as the coupled product is expelled from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. lumenlearning.com

Lithiation-Quenching: The mechanism of lithium-halogen exchange is generally believed to proceed via a nucleophilic pathway. wikipedia.org An "ate-complex" may form as an intermediate where the organolithium reagent coordinates to the bromine atom on the aromatic ring. princeton.eduharvard.edu This complex then facilitates the exchange, forming the aryllithium species and an alkyl halide. The rate of exchange is typically faster for heavier halogens (I > Br > Cl). wikipedia.org

Intramolecular Cyclization: The mechanism of base-promoted cyclization hinges on the generation of a nucleophile within the molecule. For a pathway involving the benzylic position, the mechanism starts with the abstraction of a benzylic proton by a strong base. This step creates a resonance-stabilized carbanion. This intramolecular nucleophile can then attack an electrophilic site within the same molecule. The rate and feasibility of such cyclizations are highly sensitive to substituent effects. For example, studies on related systems have shown that electron-withdrawing groups on the N-benzylic ring can significantly accelerate the cyclization rate, indicating the development of negative charge at the benzylic position in the rate-determining step. usm.edu

Degradation Pathways and Stability Studies under Various Chemical Conditions

The degradation and stability of this compound are primarily influenced by the robustness of the sulfonamide and carbon-bromine bonds under different chemical environments.

Hydrolytic Stability:

N,N-disubstituted sulfonamides are generally characterized by a high degree of hydrolytic stability under neutral and alkaline conditions. The sulfur-nitrogen bond is resistant to cleavage due to the delocalization of the nitrogen lone pair electrons into the sulfonyl group. However, under strong acidic conditions and elevated temperatures, hydrolysis can occur, leading to the cleavage of the S-N bond. This would likely yield 4-bromobenzenesulfonic acid and N-benzylethylamine.

Potential Hydrolytic Degradation Products:

ReactantConditionMajor Products
This compoundStrong Acid (e.g., concentrated HCl), Heat4-bromobenzenesulfonic acid, N-benzylethylamine

Photolytic Degradation:

Aromatic bromine compounds can be susceptible to photolytic degradation. Upon exposure to ultraviolet (UV) radiation, the carbon-bromine bond may undergo homolytic cleavage to generate a 4-(N-benzyl-N-ethylsulfamoyl)phenyl radical and a bromine radical. These reactive species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other organic molecules, or recombination to form various byproducts. The presence of the sulfonamide group may influence the photostability of the C-Br bond.

Oxidative and Reductive Degradation:

The benzyl group attached to the nitrogen atom is a potential site for oxidative degradation. Strong oxidizing agents could potentially oxidize the benzylic methylene (B1212753) group. Conversely, the aromatic bromine atom can be removed under reductive conditions. Catalytic hydrogenation, for instance, could lead to the formation of N-benzyl-N-ethylbenzenesulfonamide.

Potential Transformation Pathways under Different Conditions:

ConditionPotential Transformation PathwayPrimary Products
Photolysis (UV radiation) Homolytic cleavage of the C-Br bond4-(N-benzyl-N-ethylsulfamoyl)phenyl radical, Bromine radical
Strong Oxidation Oxidation of the benzylic positionBenzoic acid derivatives (after further oxidation)
Catalytic Hydrogenation Reductive debrominationN-benzyl-N-ethylbenzenesulfonamide

It is important to note that the actual degradation pathways and the stability of this compound can be influenced by various factors, including the specific reaction conditions (e.g., temperature, pH, solvent, presence of catalysts) and the presence of other reactive species in the environment. Detailed experimental studies would be necessary to fully elucidate the chemical reactivity and transformation pathways of this specific compound.

Role in Advanced Organic Synthesis and Materials Chemistry

N-benzyl-4-bromo-N-ethylbenzenesulfonamide as a Versatile Synthetic Intermediate

The unique combination of functional groups within the molecule makes it a highly adaptable intermediate for synthetic chemists. The presence of a halogenated aromatic ring and a protected amine functionality opens pathways to diverse molecular architectures.

The 4-bromophenyl moiety serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This feature allows for the strategic elaboration of the molecule's core structure. For instance, reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents at the 4-position of the phenyl ring. This versatility is crucial for the synthesis of complex molecular targets, including pharmacologically active compounds and natural product analogues. Sulfonamides are recognized as important structural scaffolds in many synthetic therapeutic agents ijcce.ac.ir.

Furthermore, the N-benzyl group can function as a protecting group for the sulfonamide nitrogen, which can be selectively removed under various reductive conditions. The sulfonamide moiety itself is a stable and robust functional group, often found in biologically significant molecules nsf.govresearchgate.net. The synthesis of α-amino ester derivatives from related N-benzyl benzenesulfonamides demonstrates how this class of compounds can be transformed into more complex products orgsyn.org.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Outcome
4-BromophenylSuzuki CouplingAryl-Aryl bond formation
4-BromophenylSonogashira CouplingIntroduction of alkyne groups
4-BromophenylHeck CouplingFormation of C-C bonds with alkenes
4-BromophenylBuchwald-Hartwig AminationFormation of C-N bonds
N-BenzylHydrogenolysisDeprotection of the sulfonamide nitrogen

The defined geometry and reactive sites of this compound make it a promising candidate for the construction of macrocyclic and heterocyclic systems. The rigid sulfonamide linker can provide structural pre-organization, which is often essential for efficient macrocyclization.

By designing precursors with two reactive sites, intramolecular coupling reactions involving the bromo-substituent could lead to the formation of novel macrocycles. For example, a molecule containing the this compound unit and a terminal alkyne could undergo an intramolecular Sonogashira coupling to yield a macrocycle containing both a sulfonamide and an alkyne linkage. Such macroheterocyclic compounds are considered key building blocks in the development of new functional materials . Similarly, the molecule can be used in intermolecular reactions to build larger heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science apolloscientific.co.ukresearchgate.net.

Potential Applications in Catalysis

The structural features of this compound suggest potential utility in the field of catalysis, both as a ligand for metal catalysts and as a precursor for organocatalysts.

The sulfonamide group contains both nitrogen and oxygen atoms that possess lone pairs of electrons, making them potential coordination sites for transition metals. By binding to a metal center, a molecule like this compound could act as a ligand, influencing the metal's catalytic activity, selectivity, and stability.

The steric environment around the sulfonamide nitrogen, dictated by the ethyl and benzyl (B1604629) groups, can be tuned to create specific catalytic pockets. This steric hindrance can play a crucial role in controlling the stereoselectivity of a reaction. The 4-bromophenyl group offers an additional point of modification, allowing the ligand to be anchored to a solid support or integrated into a larger polymeric structure, facilitating catalyst recovery and reuse.

While the sulfonamide nitrogen is not strongly basic, the sulfonamide moiety can participate in hydrogen bonding, acting as both a hydrogen-bond donor (if deprotected) and acceptor. This capability is a cornerstone of many organocatalytic systems, where non-covalent interactions are used to activate and orient substrates.

If synthesized in an enantiomerically pure form (e.g., by incorporating a chiral center in the ethyl or benzyl substituent), the compound could serve as a chiral organocatalyst. The well-defined three-dimensional structure could enable enantioselective transformations. Even in its achiral form, it can serve as a precursor to more complex organocatalysts through modification at the bromophenyl position.

Exploratory Research in Functional Materials and Polymers

The combination of aromatic systems and a polar sulfonamide group suggests that this compound could be a valuable monomer for the synthesis of functional polymers and materials.

The bromo-substituent is a prime site for polymerization reactions. For example, Suzuki polycondensation, a powerful method for creating conjugated polymers, could be employed using a diboronic acid ester and the bromo-sulfonamide as monomers. The resulting polymers would feature the sulfonamide group as a pendant functionality along the polymer backbone. This polar group could influence the polymer's solubility, thermal properties, and intermolecular interactions. Such polymers could have potential applications in organic electronics, sensors, or separation membranes, fields where macroheterocyclic compounds are already being explored for creating functional materials . The incorporation of the rigid and polar sulfonamide unit could lead to materials with unique self-assembly properties and high thermal stability.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the role of This compound in the context of advanced organic synthesis and materials chemistry, specifically concerning its incorporation into polymer scaffolds for tunable properties or its use in the development of self-assembled systems.

The search yielded information on other related sulfonamide-containing molecules and polymers, including synthetic methods and crystallographic data for compounds such as N-allyl-N-benzyl-4-methylbenzenesulfonamide and N-benzyl-N-ethyl-4-methylbenzenesulfonamide. Additionally, general research on polymers functionalized with sulfonamide groups for various applications was identified.

However, none of the retrieved sources directly discuss the synthesis, properties, or applications of this compound in the specified areas of polymer chemistry and self-assembly. The strict adherence to the provided outline, which requires detailed research findings for each subsection, cannot be fulfilled without specific data on this particular compound.

Therefore, this article cannot be generated as requested due to the lack of available scientific literature on the subject.

Advanced Analytical Methodologies for Detection and Quantification of N Benzyl 4 Bromo N Ethylbenzenesulfonamide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N-benzyl-4-bromo-N-ethylbenzenesulfonamide from complex sample matrices prior to its detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the physicochemical properties of the analyte, such as its volatility and thermal stability.

HPLC is a highly versatile and widely used technique for the analysis of a broad range of organic compounds, including sulfonamides. For a non-volatile and thermally labile compound like this compound, HPLC is often the method of choice. A typical HPLC method development would involve the optimization of several key parameters to achieve a sensitive, selective, and robust separation.

A reversed-phase HPLC method is generally suitable for a compound of this nature. The separation would be achieved on a C18 stationary phase, which separates analytes based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the analyte and any potential impurities. Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for a benzenoid structure would typically be in the 200-300 nm range.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL

| Detector | PDA at 254 nm |

While this compound itself is not sufficiently volatile for direct GC analysis, this technique can be employed following a derivatization step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For sulfonamides, derivatization can be achieved through reactions such as methylation or silylation, which target the polar N-H group if present, or other reactive sites. However, for N,N-disubstituted sulfonamides like the target compound, derivatization might be more challenging and may involve cleavage of the sulfonamide bond followed by derivatization of the resulting amine.

Once derivatized, the analyte can be separated on a capillary GC column, typically with a non-polar or mid-polarity stationary phase. The choice of column is critical for resolving the analyte from other components in the sample. A common stationary phase for such analyses is a 5% phenyl-methylpolysiloxane. The oven temperature program is optimized to ensure good separation and peak shape. Detection is often carried out using a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity, making them powerful tools for the analysis of trace levels of compounds in complex matrices.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Following GC separation of the derivatized analyte, the eluting compounds are ionized, typically by electron ionization (EI). The resulting mass spectrum, which is a fingerprint of the molecule, allows for confident identification by comparison with spectral libraries or through interpretation of fragmentation patterns. For substituted N-benzyl compounds, characteristic fragment ions, such as the iminium cation, can be observed. researchgate.net The mass of major fragments can vary based on the substitution on the benzyl (B1604629) aromatic ring. researchgate.net

Table 2: Representative GC-MS Parameters for the Analysis of a Derivatized Analog of this compound

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Injector Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole

| Scan Range | 50-550 m/z |

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the direct analysis of non-volatile compounds like this compound without the need for derivatization. After separation by HPLC, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for quantification at very low levels.

The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.

Method Validation for Accuracy, Precision, and Sensitivity in Non-Biological Matrices (e.g., environmental, industrial samples)

A critical step in the development of any analytical method is its validation to ensure that it is fit for its intended purpose. Method validation is performed to demonstrate the accuracy, precision, and sensitivity of the method in the specific matrix of interest, such as water, soil, or industrial effluent.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The range over which the method's response is directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards at different concentrations.

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing spiked samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Method Validation Acceptance Criteria for an LC-MS/MS Method

Parameter Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.99
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
LOD Signal-to-Noise Ratio ≥ 3

| LOQ | Signal-to-Noise Ratio ≥ 10 |

By systematically developing and validating these advanced analytical methodologies, it is possible to achieve reliable and accurate measurement of this compound in a variety of non-biological matrices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-4-bromo-N-ethylbenzenesulfonamide, and how is reaction progress monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting benzenesulfonyl chloride with substituted amines under basic conditions (e.g., using NaH or K₂CO₃). Reaction progress is monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Post-synthesis, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data :

StepReagents/ConditionsMonitoring Technique
SynthesisBenzylamine, 4-bromoethylbenzene, sulfonyl chloride, DCM, 0–25°CTLC (Rf ~0.5 in 3:7 EtOAc/hexane)
PurificationColumn chromatography (silica gel, 20–40% EtOAc/hexane)NMR for purity verification

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for benzylic protons (δ 4.2–4.5 ppm), sulfonamide protons (δ 7.5–8.0 ppm), and bromine-induced deshielding in aromatic regions .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
    • Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the ethyl substituent .

Advanced Research Questions

Q. How can molecular docking and QSAR models predict the biological activity of this compound?

  • Methodology :

  • Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., microbial enzymes). Optimize the ligand structure with DFT (B3LYP/6-31G* basis set) before docking .
  • QSAR : Develop models using descriptors like logP, molar refractivity, and electrostatic potential. Validate with leave-one-out cross-validation (R² > 0.8) .
    • Case Study : A related sulfonamide showed IC₅₀ = 12 µM against E. coli dihydropteroate synthase, linked to its bromine-enhanced hydrophobic interactions .

Q. How do crystallographic studies resolve structural ambiguities in sulfonamide derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL, and validate with R-factor < 0.05 .
  • Data Contradiction Resolution : Compare torsion angles (C-S-N-C) across studies. Discrepancies >5° may indicate conformational flexibility or crystal-packing effects .

Q. What strategies validate the antimicrobial efficacy of this compound?

  • Methodology :

  • In Vitro Assays : Use microbroth dilution (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Insight : Perform competitive inhibition assays with purified enzymes (e.g., dihydropteroate synthase) to confirm target engagement .

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